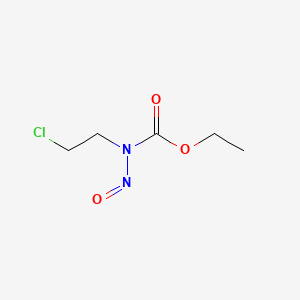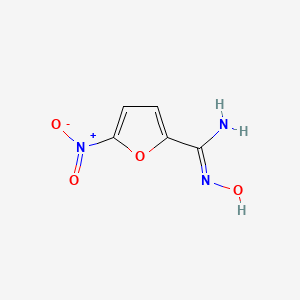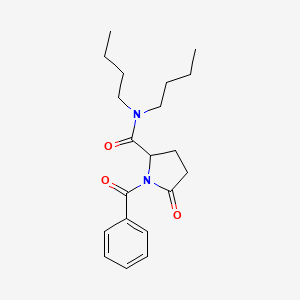
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with a complex structure that includes a benzoyl group, a pyrrolidine ring, and dibutyl substituents
Méthodes De Préparation
The synthesis of 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzoyl and dibutyl groups. Common synthetic routes may involve the use of reagents such as benzoyl chloride, dibutylamine, and pyrrolidine derivatives. Reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial production methods may scale up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrrolidine derivatives and substituted benzoyl compounds.
Applications De Recherche Scientifique
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mécanisme D'action
The mechanism by which 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the context, but they often include binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: This compound has dimethyl groups instead of dibutyl groups, leading to different chemical properties and reactivity.
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The presence of diethyl groups can affect the compound’s solubility and interaction with other molecules.
1-Benzoyl-N,N-dipropyl-5-oxopyrrolidine-2-carboxamide: Similar to the dibutyl derivative, but with propyl groups, which may influence its biological activity and industrial applications.
Propriétés
Numéro CAS |
51959-91-2 |
|---|---|
Formule moléculaire |
C20H28N2O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-3-5-14-21(15-6-4-2)20(25)17-12-13-18(23)22(17)19(24)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Clé InChI |
ZASBADBZECAFKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


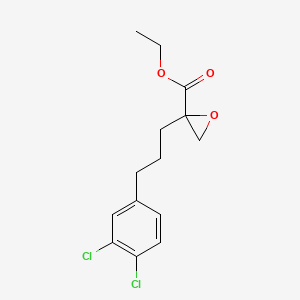
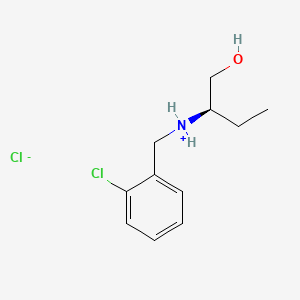
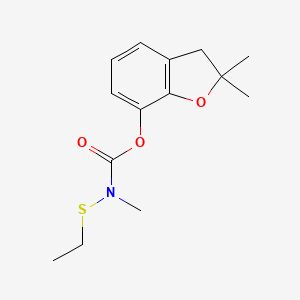
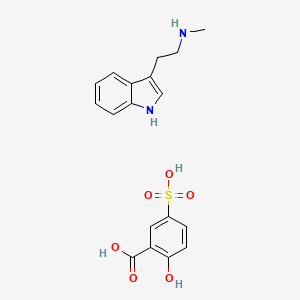
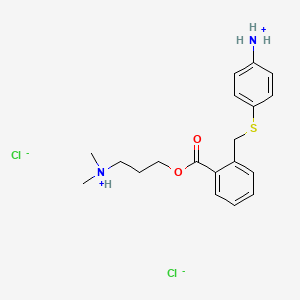
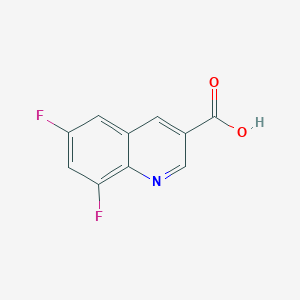
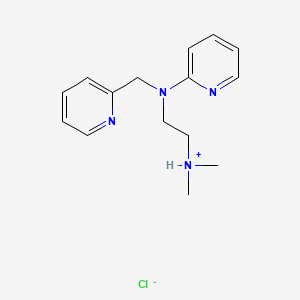
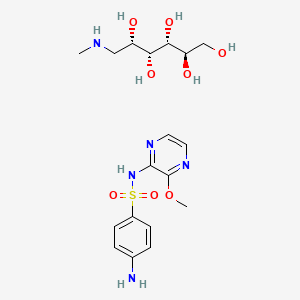
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)

![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
